5,6,7,8-Tetrahydroisoquinoline-1,3-diol
Overview
Description
5,6,7,8-Tetrahydroisoquinoline-1,3-diol is a chemical compound belonging to the class of tetrahydroisoquinolines These compounds are known for their diverse biological activities and are often found in various natural products and synthetic analogs
Mechanism of Action
Target of Action
It is known that tetrahydroisoquinolines (thiqs), a class of compounds to which 5,6,7,8-tetrahydroisoquinoline-1,3-diol belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs are known to interact with their targets in a way that leads to a variety of biological effects .
Biochemical Pathways
Thiqs are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biochemical Analysis
Biochemical Properties
The biological actions of TIQs appear critically dependent on their metabolism .
Cellular Effects
Some TIQs have been reported to induce Parkinson’s disease-like behavior in mice and rhesus monkeys, linked to dopamine oxidation and the generation of reactive oxygen species .
Molecular Mechanism
It is known that the reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .
Temporal Effects in Laboratory Settings
It is known that the compound is used for R&D purposes .
Dosage Effects in Animal Models
It is known that some TIQs can serve as a discriminative stimulus in animals .
Metabolic Pathways
It is known that several TIQs may be synthesized enzymatically .
Transport and Distribution
It is known that the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
Subcellular Localization
It is known that the compound should be stored in suitable and closed containers for disposal .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol can be achieved through several methods. One common approach involves the reduction of 5,6,7,8-tetrahydroisoquinoline using sodium in ethanol, which yields trans-decahydroquinolines . Another method includes the use of multicomponent reactions for the C(1)-functionalization of tetrahydroisoquinolines, which can be achieved through the isomerization of iminium intermediates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic hydrogenation and other reduction techniques are common in industrial settings to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroisoquinoline-1,3-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrones using hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: Reduction with sodium in ethanol produces trans-decahydroquinolines.
Substitution: The compound can participate in substitution reactions, particularly at the C(1) position, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and selenium dioxide.
Reduction: Sodium in ethanol.
Substitution: Various nucleophiles and cooxidants like H₂O₂ and TBHP.
Major Products Formed
Oxidation: Corresponding nitrones.
Reduction: Trans-decahydroquinolines.
Substitution: C(1)-substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
5,6,7,8-Tetrahydroisoquinoline-1,3-diol has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential neuroprotective and neurorestorative actions.
Medicine: Investigated for its anticancer and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
5,6,7,8-Tetrahydroisoquinoline-1,3-diol can be compared with other similar compounds, such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
N-Methyl-1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline: Exhibits potent neurotoxic actions.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Studied for its neurotoxic effects.
Properties
IUPAC Name |
1-hydroxy-5,6,7,8-tetrahydro-2H-isoquinolin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-8-5-6-3-1-2-4-7(6)9(12)10-8/h5H,1-4H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBWBJZQFURZIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(NC(=O)C=C2C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716464 | |
Record name | 1-Hydroxy-5,6,7,8-tetrahydroisoquinolin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36556-02-2 | |
Record name | 1-Hydroxy-5,6,7,8-tetrahydroisoquinolin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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